molecular formula C8H14N4O B15325198 (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol

(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol

Cat. No.: B15325198
M. Wt: 182.22 g/mol
InChI Key: KDWYHOJZSJBTDA-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.

    Final Functionalization: The ethyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.

    Reduction: Reduction reactions can target the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereospecific processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. It may be explored for its therapeutic effects, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: Similar structure with a methyl group instead of an ethyl group.

    (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

The uniqueness of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol lies in its specific substitution pattern and chiral centers. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C8H14N4O/c1-2-7-10-8(12-11-7)6-3-5(13)4-9-6/h5-6,9,13H,2-4H2,1H3,(H,10,11,12)/t5-,6+/m1/s1

InChI Key

KDWYHOJZSJBTDA-RITPCOANSA-N

Isomeric SMILES

CCC1=NC(=NN1)[C@@H]2C[C@H](CN2)O

Canonical SMILES

CCC1=NC(=NN1)C2CC(CN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.